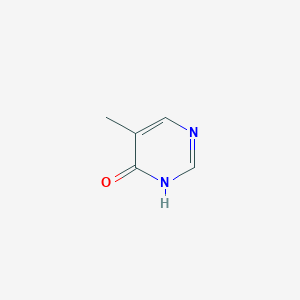

4-Hydroxy-5-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLJOANTPJWIHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170347 |

Source

|

| Record name | 4-Pyrimidinol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-52-0 |

Source

|

| Record name | 4-Pyrimidinol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017758520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Biological Properties of 5-Hydroxymethylpyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural and synthetic compounds with a wide array of biological activities. Among its many derivatives, 5-hydroxymethylpyrimidines have emerged as a class of significant interest due to their presence in bioactive natural products and their potential as therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological properties, and potential mechanisms of action of 5-hydroxymethylpyrimidine derivatives, with a focus on their anticancer and antimicrobial activities.

Synthesis of 5-Hydroxymethylpyrimidines

The synthesis of 5-hydroxymethylpyrimidines can be achieved through various chemical strategies, primarily involving the modification of a pre-existing pyrimidine ring or the construction of the ring itself with the desired hydroxymethyl substituent.

Key Synthetic Approaches

1. Reduction of 5-Carboxylate Precursors: A common and efficient method for introducing the 5-hydroxymethyl group is the reduction of the corresponding 5-ethoxycarbonyl or 5-carboxy-pyrimidine derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF) are typically employed for this transformation.

2. Biginelli Reaction and Subsequent Modifications: The Biginelli reaction, a one-pot multicomponent reaction, provides a versatile route to dihydropyrimidines, which can be further functionalized. While not a direct route to 5-hydroxymethylpyrimidines, the resulting scaffold can be modified at the 5-position. For instance, a 5-alkoxycarbonyl group introduced via the Biginelli reaction can be subsequently reduced.

3. Synthesis from 2,4-Diamino-5-(hydroxymethyl)pyrimidine: For certain derivatives, commercially available or readily synthesized 2,4-diamino-5-(hydroxymethyl)pyrimidine can serve as a key starting material. This intermediate allows for further modifications, such as condensation reactions with phenols in an acidic medium to yield 5-(4-hydroxybenzyl)pyrimidine derivatives.

Experimental Protocols

General Procedure for the Reduction of Ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates:

To a solution of the appropriate ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate (1 mmol) in anhydrous THF (10 mL) at 0°C under a nitrogen atmosphere, LiAlH₄ (2 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours. After completion of the reaction (monitored by TLC), the mixture is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for the Synthesis of Dihydropyrimidones via Biginelli Reaction:

A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of an acid (e.g., HCl, ZnCl₂) and heated to reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration and recrystallized. Further functionalization at the 5-position would be required to introduce the hydroxymethyl group.

Biological Properties and Therapeutic Potential

5-Hydroxymethylpyrimidine derivatives have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 5-hydroxymethylpyrimidine analogs against a variety of human cancer cell lines. The mechanism of action for their anticancer effects is believed to be multifactorial and dependent on the specific substitutions on the pyrimidine ring.

Table 1: Cytotoxicity of Selected 5-Hydroxymethylpyrimidine Derivatives (IC₅₀ values in µM)

| Compound/Derivative | HeLa (Cervical) | HepaRG (Liver) | Caco-2 (Colon) | AGS (Gastric) | A172 (Glioblastoma) | HUVEC (Normal) | K562 (Leukemia) | CFPAC (Pancreatic) |

| Derivative A | 15.8 | 25.1 | 30.5 | 28.4 | 22.9 | >50 | - | - |

| Derivative B | 9.2 | 18.7 | 21.3 | 19.8 | 15.6 | 35.2 | 12.5 | 17.8 |

| Derivative C | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

Note: Data compiled from various sources and represent a selection of reported activities. The specific structures of Derivatives A, B, and C are proprietary to the cited studies but generally represent variations at the 2, 4, and 6 positions of the 5-hydroxymethylpyrimidine core.

Antimicrobial Activity

Certain 5-hydroxymethylpyrimidine derivatives have also shown promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 2: Antimicrobial Activity of Selected 5-Hydroxymethylpyrimidine Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Derivative X | 16 | 32 | 64 | >128 | 64 |

| Derivative Y | 8 | 16 | 32 | 64 | 32 |

| Derivative Z | >128 | >128 | >128 | >128 | >128 |

Note: Data are illustrative and compiled from various studies. The specific structures of Derivatives X, Y, and Z are proprietary to the cited studies.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 5-hydroxymethylpyrimidines are still under active investigation. However, based on studies of related pyrimidine analogs and preliminary evidence, several potential mechanisms have been proposed.

Inhibition of Tubulin Polymerization

Some 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Modulation of EGFR/STAT3 Signaling

The EGFR/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

Caption: Potential inhibition of the EGFR/STAT3 signaling pathway.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

While direct evidence for 5-hydroxymethylpyrimidines is emerging, related compounds like 5-hydroxymethylfurfural have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3][4] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.

Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 5-hydroxymethylpyrimidine derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[5][6][7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a twofold serial dilution of the 5-hydroxymethylpyrimidine derivatives in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Conclusion and Future Directions

5-Hydroxymethylpyrimidines represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While their anticancer and antimicrobial activities have been demonstrated, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The continued exploration of 5-hydroxymethylpyrimidines is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 4-Hydroxy-5-methylpyrimidine.

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry as they form the core structure of nucleobases like cytosine, thymine, and uracil, and are integral to a wide array of therapeutic agents with diverse biological activities.[1][2] Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its synthesis, formulation, solubility, and pharmacokinetic profile. This document provides a detailed overview of its core physicochemical characteristics and the experimental methodologies used for their determination.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are critical for predicting the compound's behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 17758-52-0 | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.11 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Synonyms | 5-methylpyrimidin-4-ol, 5-methylpyrimidin-4(3H)-one, 5-Methyl-4-pyrimidinol | [3] |

| InChI | InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | [3] |

| SMILES | CC1=CN=CN=C1O | [4] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Aqueous Solubility | Data not available; a critical parameter for oral bioavailability.[5] | |

| pKa | Data not available; crucial for understanding ionization state.[5] | |

| LogP (Octanol-Water) | Data not available; indicates lipophilicity. |

Experimental Protocols and Methodologies

The accurate determination of physicochemical properties is essential for drug development.[5] The following sections detail standard experimental protocols for key parameters relevant to pyrimidine derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is vital for understanding a compound's ionization state at various pH levels, which in turn affects its solubility, permeability, and biological target binding.[5]

Principle: This method involves titrating a solution of the compound with a standardized acid or base while monitoring the pH. The pKa is determined from the resulting titration curve.[5]

Methodology:

-

Calibration: Calibrate a pH meter using standard buffer solutions.[5]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as water or a co-solvent system.[5]

-

Titration: Place the solution in a temperature-controlled vessel and incrementally add a standardized titrant (e.g., HCl or NaOH).

-

Data Recording: Record the pH value after each addition of the titrant, ensuring the reading stabilizes.[5]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Determination of LogP (Partition Coefficient)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: This method measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating lipid bilayers) and a buffered aqueous solution (simulating physiological conditions, e.g., PBS at pH 7.4).[5]

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot to a vial containing pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Agitate the vial for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the n-octanol and aqueous layers.[5]

-

Analysis: Carefully extract an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.[5]

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's oral bioavailability and formulation development.[5]

Principle: The equilibrium solubility method involves saturating an aqueous buffer with the test compound and then measuring the concentration of the dissolved compound.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[5]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analysis: Withdraw a sample of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, LC-MS).[5]

Visualizations: Workflows and Conceptual Pathways

Visual diagrams are crucial for understanding the context of experimental processes and the potential biological roles of novel compounds.[5]

Caption: Experimental workflow for synthesis and physicochemical profiling.[5]

Caption: Conceptual role of a pyrimidine derivative as a signaling pathway modulator.[5]

References

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 4-hydroxy-5-methylpyrimidine. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical factor in the study of heterocyclic compounds. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its biological activity and pharmacokinetic profile.

This compound is capable of existing in two primary tautomeric forms: the hydroxy (enol) form and the keto (pyrimidinone) form. This guide will delve into the structural aspects of these tautomers, the equilibrium between them, and the experimental and computational methodologies used for their characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from well-studied analogous 4-hydroxypyrimidine systems to provide a thorough understanding of its expected tautomeric behavior.

Tautomeric Forms of this compound

The prototropic tautomerism in this compound involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring. This results in an equilibrium between the aromatic hydroxy form and two possible non-aromatic keto forms.

The principal tautomeric forms are:

-

This compound (Enol form): An aromatic tautomer with the hydroxyl group at the C4 position.

-

5-methylpyrimidin-4(1H)-one (Keto form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N1 nitrogen.

-

5-methylpyrimidin-4(3H)-one (Keto form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N3 nitrogen.

Generally, for 4-hydroxypyrimidine and its derivatives, the keto forms are observed to be the predominant species in both solution and the solid state. This preference is attributed to the greater thermodynamic stability of the amide functionality within the pyrimidinone ring compared to the enol form.

Tautomeric Equilibrium

The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring. The methyl group at the 5-position in this compound is an electron-donating group, which can subtly influence the electron density of the ring and thereby the relative stability of the tautomers.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

| Tautomer System | Solvent | Method | Predominant Form | Tautomeric Ratio (Keto/Enol) | Reference |

| 4-Hydroxypyrimidine | Various | 13C NMR | Keto | Predominantly Keto | General observation in heterocyclic chemistry literature |

| 4-Hydroxypyrimidine | Gas Phase | Computational | Keto | ~10:1 | Theoretical studies on pyrimidine tautomerism |

| 2-Amino-4-hydroxypyrimidines | Solution | 13C NMR | Keto | Varies with substituents and solvent | [1] |

Note: The data presented for analogous systems suggest that this compound is also expected to exist predominantly in its keto forms in most solvents. The exact ratio of the 1H-keto to 3H-keto tautomer would require specific experimental determination.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms are primarily achieved through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the tautomeric forms present in a solution. Both 1H and 13C NMR are highly informative.

1H NMR Spectroscopy:

-

N-H Protons: The presence of a broad singlet in the downfield region (typically > 10 ppm) is indicative of the N-H proton of the keto tautomers. The absence of a distinct O-H proton signal for the enol form is common due to exchange.

-

Ring Protons: The chemical shifts of the H2 and H6 protons of the pyrimidine ring will differ between the keto and enol forms due to changes in aromaticity and electron distribution.

-

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each form.

13C NMR Spectroscopy:

-

C4 Carbon: The chemical shift of the C4 carbon is a key indicator. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), whereas a signal in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).[1]

Detailed Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum.

-

Acquire a 1D 13C NMR spectrum. For enhanced sensitivity, a 13C spectrum with proton decoupling is recommended.

-

To aid in unambiguous peak assignment, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis:

-

Assign all proton and carbon signals to the respective tautomeric forms.

-

For quantitative analysis, integrate well-resolved signals in the 1H NMR spectrum that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers.

-

Caption: Experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and will therefore exhibit different absorption maxima (λmax). The aromatic enol form is expected to have a different absorption profile compared to the non-aromatic keto forms.

Detailed Experimental Protocol for UV-Vis Analysis:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Solvent Series/pH Titration:

-

Solvent Polarity Study: Prepare a series of solutions with varying solvent polarities (e.g., by mixing dioxane and water in different ratios).

-

pH Titration: Prepare a series of buffered solutions across a range of pH values.

-

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution, typically from 200 to 400 nm, using a quartz cuvette.

-

Data Analysis: Analyze the changes in the absorption maxima and the appearance of isosbestic points to infer the presence of a tautomeric equilibrium. Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide insights into the gas-phase energetics and the effects of solvation.

Computational Workflow:

-

Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Data Analysis: Calculate the relative free energies (ΔG) of the tautomers to predict their relative populations at a given temperature. The tautomeric equilibrium constant (KT) can be calculated using the equation: ΔG = -RTln(KT).

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the equilibrium predominantly favoring the keto (pyrimidinone) forms. This guide has outlined the key tautomeric structures and the experimental and computational methodologies required for their in-depth analysis. For researchers in drug development, a thorough understanding and characterization of the tautomeric landscape of this and related pyrimidine derivatives are essential for predicting and optimizing their therapeutic potential. While this document provides a robust framework based on established principles, it is important to underscore the necessity of specific experimental validation to obtain precise quantitative data for this compound.

References

The Pivotal Role of 5-Hydroxymethylpyrimidine Derivatives in Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs. Among its vast array of derivatives, those featuring a 5-hydroxymethyl group have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological roles of 5-hydroxymethylpyrimidine derivatives, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for their evaluation.

Naturally Occurring 5-Hydroxymethylpyrimidines and Their Fundamental Roles

Nature has long utilized the 5-hydroxymethylpyrimidine core in essential biological molecules. These naturally occurring derivatives play crucial roles in genetic regulation and metabolic processes.

-

5-Hydroxymethylcytosine (5hmC) and 5-Hydroxymethyluracil (5hmU): Found in DNA, these modified nucleobases are central to the regulation of gene expression and are involved in DNA demethylation pathways.[1] The conversion of 5-methylcytosine to 5hmC is catalyzed by the TET (ten-eleven translocation) family of enzymes, a process that has implications in both normal development and diseases like cancer.[1]

-

Bacimethrin: This naturally occurring antibiotic, isolated from Bacillus megaterium, features a 5-hydroxymethylpyrimidine scaffold.[1] Its mechanism of action is linked to its structural similarity to the pyrimidine portion of thiamine (vitamin B1), acting as an antagonist to thiamine-dependent enzymes.[1] Bacimethrin and its analogs have demonstrated both antibacterial and anticancer properties.[1]

-

Thiamine (Vitamin B1): A vital micronutrient, thiamine in its active form, thiamine pyrophosphate (TPP), contains a pyrimidine ring. The pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a crucial precursor in the biosynthesis of TPP, a cofactor essential for carbohydrate metabolism.

Synthetic 5-Hydroxymethylpyrimidine Derivatives in Drug Development

Leveraging the diverse bioactivity of the 5-hydroxymethylpyrimidine core, medicinal chemists have synthesized a plethora of derivatives with a wide range of therapeutic potentials, including anticancer, immunomodulatory, and antimicrobial activities.

Anticancer Activity

A significant body of research has focused on the development of 5-hydroxymethylpyrimidine derivatives as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many synthetic 5-hydroxymethylpyrimidine derivatives have been designed to target receptor tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 5-hydroxymethylpyrimidine derivatives have been investigated as VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor angiogenesis.

-

JAK2 Inhibition and the JAK-STAT Pathway: The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response. Constitutive activation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and other cancers. 5-Hydroxymethylpyrimidine derivatives have been developed as JAK2 inhibitors, interfering with the phosphorylation and activation of downstream STAT proteins, such as STAT3, thereby inhibiting cancer cell proliferation and inducing apoptosis.

2.1.2. Cytotoxic Activity

Some 5-hydroxymethylpyrimidine derivatives exhibit direct cytotoxicity against cancer cells. Studies have shown that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences this activity. For instance, derivatives with a benzylsulfanyl group at the 4-position have been found to be more toxic to cancer cells than those with an aliphatic amino group.[1] Furthermore, the introduction of a 5-hydroxymethyl group to certain pyrimidine scaffolds has been shown to significantly enhance their cytotoxic potency against various cancer cell lines.[1]

Immunomodulatory Activity

Certain 4-arylamino-5-hydroxymethylpyrimidine derivatives have been reported to possess strong immunomodulatory and cytostatic properties, suggesting their potential application in immunotherapies and in the treatment of diseases with an inflammatory component.[2]

Antimicrobial Activity

The 5-hydroxymethylpyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives with a tetrasulfide bridge at the 4-position have shown interesting antibacterial and antifungal properties.[1] The antimicrobial activity is often dependent on the length and nature of the substituent at the 4-position of the pyrimidine ring.[1]

Data Presentation: Biological Activity of 5-Hydroxymethylpyrimidine Derivatives

The following tables summarize the quantitative data on the biological activity of selected 5-hydroxymethylpyrimidine derivatives.

Table 1: Anticancer Activity of 5-Hydroxymethylpyrimidine Derivatives (IC50 values in µM)

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidin-5-yl]methanol | HeLa | 17 | [1] |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidin-5-yl]methanol | HepaRG | 38 | [1] |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidin-5-yl]methanol | Caco-2 | 25 | [1] |

| 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | A172 | >100 | [1] |

| 4-(butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | HeLa | 85 | [1] |

| 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | HepaRG | 65 | [1] |

Table 2: Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives (MIC values in mg/mL)

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 5-hydroxymethylpyrimidine with tetrasulfide bridge at 4-position | Staphylococcus aureus | 4 | [1] |

| 5-hydroxymethylpyrimidine with tetrasulfide bridge at 4-position | Escherichia coli | 8 | [1] |

| 5-hydroxymethylpyrimidine with tetrasulfide bridge at 4-position | Candida albicans | 32 | [1] |

| Derivative with 4-benzylsulfanyl constituent | Aspergillus niger | >100 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-hydroxymethylpyrimidine derivatives.

Synthesis of 5-Hydroxymethylpyrimidine Derivatives

General Procedure for the Reduction of Esters to 5-Hydroxymethylpyrimidines:

-

Dissolve the starting pyrimidine-5-carboxylate ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Gradually add lithium aluminum hydride (LiAlH4) (2.5 equivalents) in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide.

-

Filter the resulting mixture through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-hydroxymethylpyrimidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-hydroxymethylpyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (VEGFR-2 or JAK2)

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant human kinase (VEGFR-2 or JAK2), and the 5-hydroxymethylpyrimidine derivative at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™, fluorescence polarization, or ELISA).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the 5-hydroxymethylpyrimidine derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms and Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and structure-activity relationships associated with 5-hydroxymethylpyrimidine derivatives.

Figure 1: VEGFR-2 Signaling Pathway Inhibition.

Figure 2: JAK-STAT Signaling Pathway Inhibition.

Figure 3: Drug Discovery Workflow.

Figure 4: Structure-Activity Relationships.

Conclusion and Future Directions

5-Hydroxymethylpyrimidine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their roles range from fundamental epigenetic regulation in the form of modified DNA bases to potent inhibitors of key signaling pathways implicated in cancer and inflammation. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.

Future research in this area should continue to focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these derivatives interact with their molecular targets and modulate downstream signaling will be crucial for rational drug design.

-

Exploring novel therapeutic targets: While significant progress has been made in targeting kinases, the potential of 5-hydroxymethylpyrimidine derivatives to modulate other enzyme families or cellular processes remains an exciting area of investigation.

-

Optimizing pharmacokinetic properties: Further chemical modifications to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be essential for translating promising lead compounds into clinical candidates.

-

Investigating combination therapies: The potential of 5-hydroxymethylpyrimidine derivatives to be used in combination with existing therapies to overcome drug resistance and enhance therapeutic efficacy warrants further exploration.

References

Unveiling the Three-Dimensional Architecture of Novel 5-Hydroxymethylpyrimidines: A Technical Guide to Their Crystal Structure and Biological Significance

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of novel 5-hydroxymethylpyrimidine derivatives, a class of compounds with significant potential in drug development due to their observed cytotoxic and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a comprehensive overview of the crystallographic data, experimental methodologies, and relevant biological pathways.

Core Findings: A Summary of Crystallographic Data

The crystal structures of a series of novel 5-hydroxymethylpyrimidines have been determined using single-crystal X-ray diffraction. The crystallographic data reveals key structural features that underpin their biological activity. The unit cell parameters, bond lengths, and bond angles for representative compounds are summarized below. This quantitative data provides a foundation for structure-activity relationship (SAR) studies and the rational design of future derivatives.

Table 1: Crystallographic Data for Novel 5-Hydroxymethylpyrimidine Derivatives

| Compound ID | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| 3c | 2102842 | C₁₂H₁₃N₃O | Monoclinic | P2₁/c | 12.345(6) | 5.432(3) | 16.789(8) | 90 | 109.87(4) | 90 | 1060.1(9) |

| 3e | 2102843 | C₁₅H₁₉N₃O | Monoclinic | P2₁/c | 10.123(5) | 15.432(8) | 9.876(5) | 90 | 110.12(3) | 90 | 1445.6(1) |

| 3f | 2102844 | C₁₅H₁₇N₃O | Monoclinic | P2₁/c | 12.543(6) | 5.678(3) | 18.987(9) | 90 | 108.76(4) | 90 | 1280.2(1) |

| 3g | 2102845 | C₁₅H₁₉N₃O | Monoclinic | P2₁/c | 10.234(5) | 15.567(8) | 9.987(5) | 90 | 111.23(3) | 90 | 1478.9(1) |

| 3h | 2102846 | C₁₆H₂₁N₃O | Orthorhombic | Pbca | 10.567(5) | 16.123(8) | 18.123(9) | 90 | 90 | 90 | 3089.7(3) |

Table 2: Selected Bond Lengths (Å) for Compound 3c

| Atom 1 | Atom 2 | Bond Length (Å) |

| C4 | N3 | 1.335(2) |

| C5 | C6 | 1.345(3) |

| C5 | C7 | 1.501(3) |

| O1 | C7 | 1.423(2) |

| N1 | C2 | 1.341(2) |

| N1 | C6 | 1.338(2) |

Table 3: Selected Bond Angles (°) for Compound 3c

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N1 | C6 | C5 | 122.5(2) |

| C4 | C5 | C6 | 117.8(2) |

| C4 | C5 | C7 | 121.3(2) |

| C6 | C5 | C7 | 120.9(2) |

| O1 | C7 | C5 | 112.4(2) |

Experimental Protocols

The synthesis and crystallographic analysis of these novel 5-hydroxymethylpyrimidines followed a structured experimental workflow.

General Procedure for the Synthesis of 5-Hydroxymethylpyrimidines (3a-h)

To a solution of the appropriate ester (2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), lithium aluminium hydride (LiAlH₄, 0.19 g, 5 mmol) was added portionwise at 0 °C. The reaction mixture was stirred for 1 hour, after which 25 mL of chloroform (CHCl₃) was added. The resulting mixture was then carefully poured into 100 mL of ice-cold water and extracted three times with 50 mL portions of CHCl₃. The combined organic extracts were dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent was removed under reduced pressure. The crude product was purified by crystallization from methanol.[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a methanolic solution of the respective compound.[1] Data collection was performed on a suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizing the Path to Discovery and Action

To better illustrate the processes involved in this research, the following diagrams, generated using Graphviz, depict the experimental workflow and the potential signaling pathways through which these compounds exert their biological effects.

Caption: Experimental workflow for the synthesis and crystal structure determination of novel 5-hydroxymethylpyrimidines.

Potential Mechanism of Action: Targeting Key Cellular Pathways

The biological evaluation of these 5-hydroxymethylpyrimidine derivatives has indicated potent cytotoxic and antimicrobial activities.[1] The following diagrams illustrate the likely signaling pathways targeted by these compounds.

Many pyrimidine analogs exert their anticancer effects by interfering with the de novo synthesis of pyrimidines, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.

Caption: The de novo pyrimidine synthesis pathway and potential points of inhibition by 5-hydroxymethylpyrimidine derivatives.

The antimicrobial activity of pyrimidine derivatives can be attributed to the inhibition of essential bacterial processes, such as cell division. A key target in this process is the FtsZ protein, which forms the Z-ring at the site of cell division.

Caption: The FtsZ polymerization pathway, a key target for the antimicrobial activity of pyrimidine derivatives.

This technical guide provides a foundational understanding of the structural and biological aspects of novel 5-hydroxymethylpyrimidines. The detailed crystallographic data, coupled with the outlined experimental protocols and visualized signaling pathways, offer valuable insights for the scientific community and pave the way for the development of new therapeutic agents.

References

The Strategic Role of 4-Hydroxy-5-methylpyrimidine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methylpyrimidine stands as a pivotal precursor in the landscape of organic synthesis, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous pharmaceutical and agrochemical agents. Its strategic substitution pattern and the reactivity of its hydroxyl group allow for a diverse range of chemical transformations, rendering it an invaluable building block for the synthesis of targeted molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, detailing key synthetic transformations, experimental protocols, and quantitative data to support the design and execution of synthetic routes in drug discovery and development.

Introduction: The Versatility of the 5-Methylpyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs. The introduction of a methyl group at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring imparts specific electronic and steric properties to this compound, influencing its reactivity and the biological activity of its derivatives. The hydroxyl group, in its tautomeric equilibrium with the pyrimidone form, serves as a versatile handle for a variety of chemical modifications. This guide will focus on the key synthetic transformations that leverage this reactivity, providing a roadmap for its application in synthetic chemistry.

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered on the transformation of its hydroxyl group into a more reactive leaving group, typically a chloro group. This activation step opens the door to a wide array of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 4-position of the pyrimidine ring.

Activation of the Hydroxyl Group: Chlorination

The conversion of this compound to 4-chloro-5-methylpyrimidine is the crucial first step in most synthetic sequences. This is typically achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent itself.[1][2] The resulting 4-chloropyrimidine is a highly reactive intermediate, susceptible to nucleophilic attack.

The general workflow for the synthesis of 4-chloro-5-methylpyrimidine and its subsequent reactions is depicted below.

Caption: General synthetic pathways from this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to yield the substituted product.

Caption: The addition-elimination mechanism of SNAr.

This powerful reaction allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to the synthesis of diverse libraries of pyrimidine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations of this compound.

Synthesis of 4-Chloro-5-methylpyrimidine

This procedure is adapted from general methods for the chlorination of hydroxypyrimidines.[1][3]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Toluene or other high-boiling inert solvent (optional)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of this compound (1.0 eq) and phosphorus oxychloride (2.0-5.0 eq) is prepared. Optionally, a catalytic amount of N,N-dimethylaniline or an equimolar amount of pyridine can be added.

-

The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized to pH 7-8 with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-5-methylpyrimidine.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis of 4-Amino-5-methylpyrimidine Derivatives

This protocol outlines the general procedure for the amination of 4-chloro-5-methylpyrimidine.[4]

Materials:

-

4-Chloro-5-methylpyrimidine

-

Primary or secondary amine (1.1-1.5 eq)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or an alcohol like 2-propanol)

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 4-chloro-5-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

The reaction mixture is heated to the desired temperature (typically ranging from 80-120 °C) and stirred for 2-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the base and other water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Alkoxy-5-methylpyrimidine Derivatives

This protocol describes the general synthesis of 4-alkoxy-5-methylpyrimidines.

Materials:

-

4-Chloro-5-methylpyrimidine

-

Alcohol (e.g., methanol, ethanol)

-

Base (e.g., Sodium metal (Na), Sodium hydride (NaH), or Sodium hydroxide (NaOH), 1.1 eq)

-

Anhydrous solvent (the corresponding alcohol can often be used as the solvent)

-

Water or saturated aqueous ammonium chloride solution

-

Organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

The alkoxide is generated in situ by carefully adding the base (1.1 eq) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon).

-

The 4-chloro-5-methylpyrimidine (1.0 eq) is added to the alkoxide solution.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for 1-24 hours, with monitoring by TLC or LC-MS.

-

Once the reaction is complete, it is carefully quenched (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

The product is extracted with a suitable organic solvent.

-

The organic phase is dried, concentrated, and the crude product is purified by column chromatography or distillation.

Synthesis of 4-Thio-5-methylpyrimidine Derivatives

This protocol provides a general method for the synthesis of 4-thio-5-methylpyrimidines.

Materials:

-

4-Chloro-5-methylpyrimidine

-

Thiol (R-SH) (1.1 eq)

-

Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium carbonate (K₂CO₃), 1.1 eq)

-

Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)

-

Water

-

Organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

The thiolate is generated by dissolving the thiol (1.1 eq) in the chosen solvent and adding the base (1.1 eq) at room temperature.

-

The 4-chloro-5-methylpyrimidine (1.0 eq) is added to the thiolate solution.

-

The reaction mixture is stirred at room temperature or heated as required (typically 25-80 °C) for 1-12 hours, with monitoring by TLC or LC-MS.

-

After the reaction is complete, an aqueous work-up is performed by adding water and extracting the product with an organic solvent.

-

The combined organic layers are dried, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the key transformations of this compound and its chloro-derivative. Note that specific yields are highly dependent on the substrate and the precise reaction conditions employed.

Table 1: Chlorination of Hydroxypyrimidines

| Starting Material | Reagent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydroxypyrimidine | POCl₃ (excess) | N,N-dimethylaniline | Reflux | 2-6 | 80-95 | [1][2] |

| Hydroxypyrimidine | POCl₃ (1.0 eq) | Pyridine (1.0 eq) | 140-160 | 2 | 85-98 | [1][3] |

| Thymine | POCl₃ (3.0 eq) | Triethylamine HCl | 108-110 | - | 91.5 | [5] |

Table 2: Nucleophilic Substitution of 4-Chloropyrimidines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary/Secondary Amine | DMF/DMSO/Alcohol | TEA/DIPEA | 80-120 | 2-24 | 70-95 | [4] |

| Alcohol/Alkoxide | Corresponding Alcohol/DMSO | Na/NaH/NaOH | RT - Reflux | 1-24 | 75-90 | |

| Thiol/Thiolate | DMF/THF | NaH/NaOH | 25-80 | 1-12 | 80-95 |

Conclusion

This compound is a versatile and economically significant precursor for the synthesis of a wide range of functionalized pyrimidine derivatives. The straightforward activation of its hydroxyl group to a chloro substituent provides a gateway to a rich chemistry of nucleophilic aromatic substitution. The protocols and data presented in this guide offer a solid foundation for researchers and scientists in the pharmaceutical and agrochemical industries to utilize this valuable building block in the design and development of novel, biologically active molecules. The continued exploration of new reactions and applications of this compound and its derivatives will undoubtedly lead to the discovery of new therapeutic agents and other valuable chemical entities.

References

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Hydroxy-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Hydroxy-5-methylpyrimidine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives and fundamental spectroscopic principles to offer a robust framework for its characterization. The methodologies and comparative data presented herein serve as a valuable resource for the structural elucidation and analysis of this compound and similar compounds.

Compound Profile: this compound

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purine. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules, including nucleobases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆N₂O[1] |

| Molecular Weight | 110.11 g/mol [1] |

| Appearance | Solid[1] |

| Synonyms | 5-methylpyrimidin-4-ol, 5-methyl-4-pyrimidinol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within the pyrimidine ring. The absorption maxima (λmax) are sensitive to the nature and position of substituents, as well as the solvent polarity and pH.

For this compound, the spectrum is expected to be influenced by the electron-donating effects of the hydroxyl and methyl groups. The tautomeric equilibrium between the hydroxy and keto forms can also significantly affect the UV-Vis absorption.

Table 2: Comparative UV-Vis Spectral Data of Related Pyrimidine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 4-Methylpyrimidine | - | ~245, ~270 | NIST WebBook[2] |

| Pyrimidine Derivative (BT10M) | Methanol:Acetonitrile (1:1) | 275 | [3][4] |

| 4,6-dihydroxypyrimidine | Acidic Medium | 252-254 | [5] |

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for the UV-Vis analysis of a pyrimidine derivative is as follows:

-

Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a buffered solution) in a 100 mL volumetric flask to create a stock solution. Further dilute the stock solution to obtain a concentration within the linear range of the spectrophotometer (typically 5-15 µg/mL).[3][6]

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition : Scan the sample solution from 200 to 400 nm against a solvent blank.[3]

-

Analysis : Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Expected and Comparative IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes | Reference |

| O-H stretch (hydroxyl) | 3200-3600 (broad) | Indicates hydrogen bonding. | [7] |

| C-H stretch (aromatic) | 3000-3100 | [7] | |

| C-H stretch (methyl) | 2850-2960 | [7] | |

| C=O stretch (keto tautomer) | 1650-1700 | May be present due to tautomerism. | |

| C=N and C=C stretch (ring) | 1400-1600 | Characteristic of the pyrimidine ring. | [8][9] |

| C-O stretch | 1000-1300 | [7] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A typical protocol for obtaining an FTIR spectrum of a solid pyrimidine sample is the KBr pellet method:

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation : Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyrimidine ring and the methyl group. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

Table 4: Predicted and Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Notes | Comparative Data (ppm) |

| H2 | 8.0 - 8.5 | s | 4-(4-fluorophenyl)-5-methylpyrimidine: 9.13 (s)[11] | |

| H6 | 8.3 - 8.8 | s | 4-(4-fluorophenyl)-5-methylpyrimidine: 8.65 (s)[11] | |

| -CH₃ | 2.0 - 2.5 | s | 4-(4-chlorophenyl)-5-methylpyrimidine: 2.40 (s)[11] | |

| -OH | 5.0 - 12.0 | br s | Dependent on solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.

Table 5: Predicted and Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted δ (ppm) | Notes | Comparative Data (ppm) |

| C2 | 150 - 155 | 4-ethyl-5-methylpyrimidine: 156.70[11] | |

| C4 | 160 - 165 | Attached to -OH group. | 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE shows signals in this region.[5] |

| C5 | 110 - 120 | Attached to -CH₃ group. | 4-ethyl-5-methylpyrimidine: 128.60[11] |

| C6 | 155 - 160 | 4-ethyl-5-methylpyrimidine: 169.73[11] | |

| -CH₃ | 10 - 20 | 4-(4-chlorophenyl)-5-methylpyrimidine: 17.18[11] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[12] Ensure complete dissolution, using sonication if necessary.[12]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled spectrum is standard. Additional experiments like DEPT can be run to aid in assigning carbon signals.

-

Analysis : Integrate the ¹H signals to determine proton ratios and analyze the multiplicities to deduce coupling information. Assign the chemical shifts in both spectra to the respective atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₅H₆N₂O), the expected exact mass of the molecular ion [M]⁺ is approximately 110.0480. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Table 6: Expected Key Ions in the Mass Spectrum of this compound

| m/z (proposed) | Ion | Notes |

| 110 | [M]⁺ | Molecular ion |

| 82 | [M - CO]⁺ | Loss of carbon monoxide from the keto tautomer is a common fragmentation pathway for hydroxypyrimidines. |

| 81 | [M - HCN]⁺ | Loss of hydrogen cyanide, characteristic of nitrogen heterocycles. |

| 67 | - | Further fragmentation. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" ionization technique that often yields a prominent molecular ion peak, while EI is a "hard" technique that can induce more fragmentation.[13][14]

-

Data Acquisition : Introduce the sample into the mass spectrometer and acquire the mass spectrum. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. Compare the observed m/z values with theoretical values for proposed fragments.

Signaling Pathways and Logical Relationships

At present, there is no widely documented specific signaling pathway directly modulated by this compound in the public domain. However, pyrimidine analogs are known to interfere with nucleic acid biosynthesis and can act as antagonists of pyrimidine nucleoside receptors. Further research would be required to elucidate any specific biological activity and associated signaling pathways for this particular compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically significant drugs. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.

Anticancer Applications

Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 4i [1] | Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | MCF-7 (Breast) | 0.33 ± 0.24 |

| HeLa (Cervical) | 0.52 ± 0.13 | ||

| HepG2 (Liver) | 3.09 ± 0.11 | ||

| Compound 9 [2] | Pyrrolo[2,3-d]pyrimidin-6-one | Human Breast Cancer Cells | 18 |

| Compound 2 [2] | Furo[2,3-d]pyrimidine-1,3,4-oxadiazole | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89 - 19.43 |

| Compound 11 [2] | Pyrido[2,3-d]pyrimidine-4(3H)-one | EGFRWT | 0.099 |

| EGFRT790M | 0.123 | ||

| 3b [3] | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 |

| A375 (Melanoma) | 25.4 | ||

| HaCaT (Normal Keratinocytes) | 33.5 | ||

| 2d [4] | Pyrido[2,3-d]pyrimidine | A549 (Lung) | Strong cytotoxicity at 50 µM |

Key Signaling Pathway: EGFR Inhibition

Many pyrimidine-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overactivation of the EGFR signaling pathway is a common feature in many cancers.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, often by targeting essential microbial enzymes that are absent in humans.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against selected microbial strains.

| Compound ID/Reference | Derivative Class | Microorganism | MIC (µg/mL) |

| 14d, 14j [5] | Dihydropyrimidine | Gram-positive & Gram-negative bacteria | 62.5 - 100 |

| 99c, 100c [5] | Dihydropyrimidine | Bacillus subtilis | 25 - 50 |

| 35i [5] | Dihydropyrimidine | Candida albicans | 100 |

| Bromo & Iodo derivatives [6] | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 |

| Compound 19 [6] | Pyrrolopyrimidine | Staphylococcus aureus | 16 |

| Compound 21 [6] | Thienopyrimidine | Staphylococcus aureus | 32 |

| Compound 9a [7] | Pyrazolo[3,4-d]pyrimidine | Gram-positive & Gram-negative bacteria | 48 |

Experimental Workflow: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro activity of an antimicrobial agent.

Antiviral Applications

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. More recent research has expanded the scope of pyrimidine derivatives to include non-nucleoside inhibitors that target various stages of the viral life cycle, from entry and replication to assembly and release.

Quantitative Data: Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of pyrimidine derivatives against different viruses.

| Compound ID/Reference | Derivative Class | Virus | EC50 (µM) |

| 71 [8] | Pyrimidin-3,5(2H)-dione | Chikungunya virus (CHIKV) | 42 |

| 7, 8, 11, 14, 16 [8] | Coumarin-pyrimidine hybrids | Chikungunya virus (CHIKV) | 10.2 - 19.1 |

| 75 [8] | Triazolopyrimidine | Chikungunya virus (CHIKV) 899 strain | 2.6 ± 1 |

| 78, 80 [8] | Triazolopyrimidine | Chikungunya virus (CHIKV) | 5.2 ± 0.5, 6.9 ± 2 |

| Compound 9 [9] | Oxadiazolo[3,4-d]pyrimidine nucleoside | Vesicular stomatitis virus (VSV) | ~10-18x more potent than DDI and Acyclovir |

| Compound 1 (Cmp1) [10] | Not specified | Human Cytomegalovirus, Adenoviruses | Low micromolar to nanomolar range |

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.